Cas no 7598-48-3 ( )

structure
Nome del prodotto:
Proprietà chimiche e fisiche
Nomi e identificatori
-
- PICROPODOPHYLLIN, 4'-DEMETHYL-B-D-GLUCOSIDE
- (5aS)-10-Aethoxy-5c-(4-aethoxy-3,5-dimethoxy-phenyl)-(5ar,8ac)-5,8,8a,9-tetrahydro-5aH-furo[3',4',6,7]naphtho[2,3-d][1,3]dioxol-6-on
- (5aS)-10-ethoxy-5c-(4-ethoxy-3,5-dimethoxy-phenyl)-(5ar,8ac)-5,8,8a,9-tetrahydro-5aH-furo[3',4',6,7]naphtho[2,3-d][1,3]dioxol-6-one
- AC1L7OH8
- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, 9-(beta-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R,5aS,8aR,9R)-
- 7598-48-3
- Picropodophyllotoxin, 4'-demethyl-, beta-D-glucoside
- PICROPODOPHYLLOTOXIN, 4'-DEMETHYL-, .BETA.-D-GLUCOSIDE
- 4'-Demethylpicropodophyllin, beta-D-glucopyranoside
- FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 9-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-, (5R,5AS,8AR,9R)-
- NSC-403178
- 6I1J8IM5I7
- PICROPODOPHYLLIN, 4'-DEMETHYL-, .BETA.-D-GLUCOPYRANOSIDE
- Picropodophyllin, 4'-demethyl-, beta-D-glucopyranoside
- UNII-6I1J8IM5I7
- 4'-DEMETHYLPICROPODOPHYLLIN, .BETA.-D-GLUCOPYRANOSIDE
- NSC403178
- Compound NP-008103
- AKOS040739379
- ZINC05731952
-
-
- Inchi: InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20+,22+,23-,24+,25-,27-/m0/s1
- Chiave InChI: FOVRGQUEGRCWPD-BWWOSRAGSA-N
- Sorrisi: COC1=C(C(=CC(=C1)[C@@H]2C3=CC4=C(C=C3[C@@H]([C@H]5COC(=O)[C@H]52)O[C@H]6[C@@H]([C@H]([C@@H]([C@@H](CO)O6)O)O)O)OCO4)OC)O
Proprietà calcolate
- Massa esatta: 562.16900
- Massa monoisotopica: 562.16864101g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 40
- Conta legami ruotabili: 6
- Complessità: 892
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 9
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.2
- Superficie polare topologica: 183Ų
Proprietà sperimentali
- PSA: 182.83000
- LogP: -0.06960
Letteratura correlata
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
4. Book reviews
-
Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
7598-48-3 ( ) Prodotti correlati
- 16481-54-2(Podophyllotoxin glucoside)
- 33419-42-0(Etoposide)
- 1180-35-4(Acetylepipodophyllotoxin)
- 100007-53-2(a-Etoposide)
- 1805484-24-5(2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid)
- 2229083-06-9(4-(5-methoxy-2-nitrophenyl)butan-2-ol)
- 78126-14-4(Ethanone, 1-[4-(bromomethyl)phenyl]-2,2,2-trifluoro-)
- 1207026-15-0(2-{[1-benzyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one)
- 2097962-14-4((2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride)
- 1999751-12-0(1-{methyl(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
